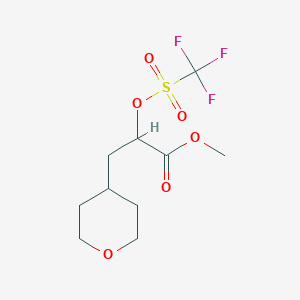![molecular formula C54H34N2 B14791673 9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole](/img/structure/B14791673.png)
9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole is a complex organic compound that has garnered interest in the field of material science due to its unique structural properties. This compound is characterized by the presence of biphenyl and triphenylenyl groups, which contribute to its stability and electronic properties. It is primarily used in the development of high-performance electron transport materials (ETMs) due to its ability to promote electron mobility through intermolecular interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole involves multiple steps, including the formation of biphenyl and triphenylenyl intermediates. The process typically begins with the preparation of biphenyl derivatives, followed by the introduction of triphenylenyl groups through a series of coupling reactions. The final step involves the cyclization of the intermediates to form the desired carbazole structure. Common reagents used in these reactions include palladium catalysts, ligands, and base solutions .
Industrial Production Methods
In an industrial setting, the production of 9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions typically result in the formation of halogenated or alkylated carbazole derivatives .
科学的研究の応用
9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with high electron mobility.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole is primarily based on its ability to facilitate electron transport through intermolecular π-π stacking interactions. These interactions enhance the compound’s electron mobility by creating a more ordered molecular structure. The molecular targets and pathways involved include the formation of stable charge-transfer complexes and the promotion of efficient charge separation .
類似化合物との比較
Similar Compounds
- 2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine (TPTRZ)
- 2,4-Diphenyl-6-[4’-(2-triphenylenyl)[1,1’-biphenyl]-3-yl]-1,3,5-triazine (TPPTRZ)
Uniqueness
Compared to similar compounds, 9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole exhibits higher electron mobility due to its unique structural arrangement. The presence of both biphenyl and triphenylenyl groups allows for stronger intermolecular interactions, resulting in improved electronic properties. This makes it a superior candidate for applications in electronic devices and materials science .
特性
分子式 |
C54H34N2 |
|---|---|
分子量 |
710.9 g/mol |
IUPAC名 |
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-triphenylen-2-ylcarbazole |
InChI |
InChI=1S/C54H34N2/c1-2-13-35(14-3-1)36-15-12-16-39(31-36)55-51-23-10-8-21-46(51)49-32-37(25-29-53(49)55)38-26-30-54-50(33-38)47-22-9-11-24-52(47)56(54)40-27-28-45-43-19-5-4-17-41(43)42-18-6-7-20-44(42)48(45)34-40/h1-34H |
InChIキー |
KFUGBPPOOYNNHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC9=C(C=C8)C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine](/img/structure/B14791595.png)
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt](/img/structure/B14791597.png)
![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)
![(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B14791622.png)
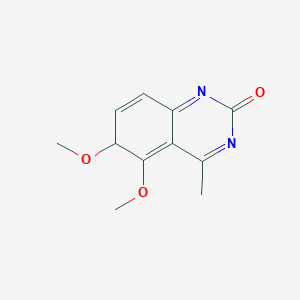
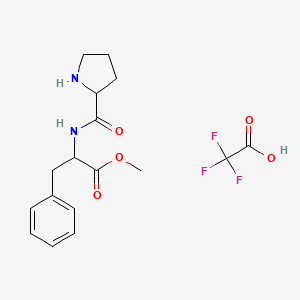
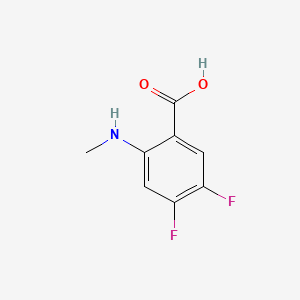
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide](/img/structure/B14791632.png)
![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)
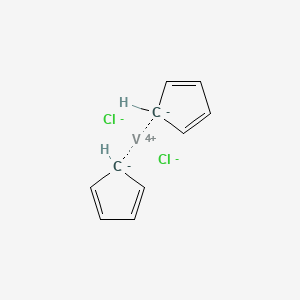

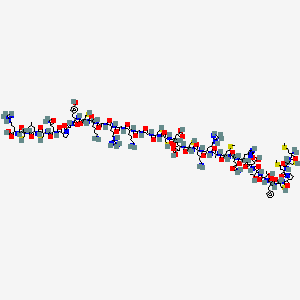
![2-Methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid](/img/structure/B14791654.png)
